Ethyl 6-bromo-5-chloropyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C7H6BrClN2O2 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
ethyl 6-bromo-5-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)4-3-10-6(9)5(8)11-4/h3H,2H2,1H3 |
InChI Key |
PBCJYFMVRXFUIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=N1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Ethyl 6-bromo-5-chloropyrazine-2-carboxylate contains a six-membered aromatic heterocycle (pyrazine) with two nitrogen atoms. The compound is characterized by:
- A pyrazine core with two nitrogen atoms in the ring
- Bromine at the 6-position
- Chlorine at the 5-position
- An ethyl carboxylate group at the 2-position
This specific halogenation pattern significantly influences the compound's reactivity and potential biological activity compared to its structural analogs.
General Synthetic Approaches
The synthesis of this compound typically involves multi-step organic reactions. Several established methods have been developed for its preparation, each with distinct advantages and limitations.
Halogenation of Pyrazine Derivatives
One of the most common approaches involves sequential halogenation of pyrazine precursors. This method typically begins with commercially available pyrazine compounds that undergo selective halogenation at specific positions.
Chlorination Followed by Bromination
This approach involves:
- Chlorination of a suitable pyrazine ester at the 5-position
- Subsequent bromination at the 6-position
The chlorination step is often performed using N-chlorosuccinimide (NCS) as the chlorinating agent, with the reaction temperature maintained between 50-82°C, preferably 75-82°C. Acetonitrile is the preferred solvent for this reaction, although other solvents such as methyl t-butyl ether, methylene chloride, toluene, benzene, chloroform, acetic acid, methanol, or ethanol can also be used.
The molar ratio of the chlorinating agent to the pyrazine compound is typically 0.8-1.2:1, with 1:1 being the preferred ratio.
Bromination Methods
For the bromination step, several approaches can be employed:
Diazotization-Bromination : This method involves treating an amino-substituted chloropyrazine with a diazotization reagent (such as sodium nitrite or potassium nitrite) followed by reaction with a bromide source. The molar ratio of the diazotization reagent to the chloropyrazine compound is typically 1.5-5:1.
Direct Bromination : In some cases, direct bromination can be achieved using bromine at low temperatures (-15°C), followed by warming to room temperature. This approach is particularly useful when working with activated pyrazine rings.
Starting from 2-Amino-3-bromo-6-chloropyrazine
An alternative approach involves starting with 2-amino-3-bromo-6-chloropyrazine and converting it to the desired ethyl ester through a series of transformations. The preparation of 2-amino-3-bromo-6-chloropyrazine itself follows a scalable process that has been documented in patent literature.
The process involves:
- Chlorination of 3-aminopyrazine-2-carboxylate
- Diazotization and bromination
- Ester hydrolysis
- Carboxyl rearrangement
- Removal of protecting groups
This method offers advantages in terms of high yield, simple purification, and suitability for industrial-scale production.
Specific Synthetic Protocols
Synthesis via Halogenation of Ethyl Pyrazine-2-carboxylate
This protocol involves direct halogenation of ethyl pyrazine-2-carboxylate:
-
- Dissolve ethyl pyrazine-2-carboxylate (1 equiv.) in acetonitrile
- Add N-chlorosuccinimide (1 equiv.) slowly at room temperature
- Heat the mixture to 75-82°C and maintain for 4-6 hours
- Cool to room temperature and extract the product
-
- Dissolve ethyl 5-chloropyrazine-2-carboxylate in an appropriate solvent
- Cool the solution to -15°C
- Add bromine (1.1 equiv.) dropwise
- Add sodium nitrite solution slowly
- Allow the mixture to warm to room temperature and stir for 3 hours
- Quench the reaction with aqueous potassium hydroxide
- Extract with ethyl acetate and purify by column chromatography
Alternative Route via 2-Bromo-5-chloropyrazine
Another approach starts with 2-bromo-5-chloropyrazine:
- Convert 2-bromo-5-chloropyrazine to the corresponding carboxylic acid through lithiation followed by carboxylation
- Esterify the resulting acid with ethanol under acidic conditions to obtain this compound
This method has been reported to give good yields and can be purified by flash column chromatography.
Comparative Analysis of Preparation Methods
The various methods for preparing this compound can be compared based on several factors:
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Halogenation | Ethyl pyrazine-2-carboxylate | NCS, Br₂, NaNO₂ | Direct approach, fewer steps | Regioselectivity challenges |
| Via 2-amino-3-bromo-6-chloropyrazine | 3-aminopyrazine-2-carboxylate | NCS, NaNO₂, Br₂ | Scalable, high yield | More steps, requires protecting groups |
| Via 2-bromo-5-chloropyrazine | 2-bromo-5-chloropyrazine | n-BuLi, CO₂, EtOH/H⁺ | Good for specific substitution patterns | Requires handling of air-sensitive reagents |
Purification Techniques
After synthesis, purification of this compound typically involves:
- Column Chromatography : Using silica gel with hexane/ethyl acetate mixtures (typically 10:1) as the eluent
- Recrystallization : From appropriate solvent systems
- Extraction : Liquid-liquid extraction using ethyl acetate and aqueous phases, followed by drying over anhydrous sodium sulfate
Structural Verification
The structure of the synthesized this compound can be confirmed using:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence and positions of substituents
- Mass Spectrometry : To verify the molecular weight and fragmentation pattern
- Elemental Analysis : To confirm the elemental composition
Applications and Significance
This compound serves as an important intermediate in various applications:
- Pharmaceutical Synthesis : Used in the preparation of biologically active compounds, particularly those with potential antiviral activity
- Building Block : Serves as a versatile building block for more complex heterocyclic systems
- Chemical Library Development : Used in the creation of compound libraries for drug discovery
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazine N-oxides or reduction to yield pyrazine derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, pyrazine N-oxides, and reduced pyrazine compounds .
Scientific Research Applications
Ethyl 6-bromo-5-chloropyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with nucleic acids and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : The target compound’s ethyl ester enhances solubility in organic solvents (e.g., logP ~2.5) compared to the methyl ester analog (logP ~1.8) .
- Melting Points: Halogenated pyrazines generally exhibit higher melting points (150–200°C range). The target compound’s melting point is estimated at ~180°C, while amino-substituted derivatives (e.g., 14340-25-1) have lower melting points (~120°C) due to hydrogen bonding .
Research Findings and Trends
- Cross-Coupling Efficiency : this compound achieves >80% yield in Pd-catalyzed couplings, outperforming chloro-only analogs (<50% yield) .
- Metabolic Stability : Ethyl esters demonstrate longer half-lives in hepatic microsomes compared to methyl esters, critical for drug design .
- Crystallography: Derivatives like 6-bromo-2’-(2-chlorobenzylidene)nicotinohydrazide (CAS 212779-21-0) highlight the role of halogen interactions in crystal packing and bioavailability .
Biological Activity
Ethyl 6-bromo-5-chloropyrazine-2-carboxylate (C7H6BrClN2O2) is a compound belonging to the pyrazine family, characterized by its unique halogenated structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a six-membered aromatic pyrazine ring with bromine and chlorine substituents. Its molecular weight is approximately 265.49 g/mol. The presence of these halogens is significant as they can enhance the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Halogenation : Introduction of bromine and chlorine into the pyrazine ring.
- Esterification : Reaction with ethanol to form the ethyl ester derivative.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity levels.
These synthetic routes allow for modifications that can tailor the properties of the final product for specific applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties, particularly against various bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of pathogens, which is crucial for developing new antimicrobial agents.
The biological activity of this compound is closely linked to its ability to interact with specific molecular targets, including enzymes and receptors. Studies have shown that it can bind to various enzymes, potentially altering their activity and leading to biological effects such as:
- Inhibition of Enzyme Activity : Interaction with enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation : Affecting pathways that regulate cell growth and apoptosis.
Understanding these interactions is vital for elucidating the therapeutic potential of this compound in medicinal chemistry.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Mthis compound | C6H4BrClN2O2 | Contains a methyl group instead of an ethyl group |
| Tert-butyl 6-bromo-5-chloropyrazine-2-carboxylate | C9H10BrClN2O2 | Features a tert-butyl group, affecting sterics |
| Ethyl 6-chloropyrazine-2-carboxylate | C7H7ClN2O2 | Lacks bromine; may exhibit different reactivity |
This table highlights how the unique halogenation pattern in this compound may influence its reactivity and biological activity compared to its analogs.
Case Studies
Several studies have focused on the biological evaluation of similar compounds within the pyrazine family. For instance:
- Antimycobacterial Activity : A related compound demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values around 25 μg/mL, indicating potential for further exploration in treating tuberculosis .
- Photosystem Inhibition : Compounds structurally related to this compound have been shown to inhibit photosystem II electron transport in chloroplasts, linking their lipophilicity to biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 6-bromo-5-chloropyrazine-2-carboxylate, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves halogenation and esterification steps. For example, substituting a hydroxyl or amino group with bromine/chlorine under controlled conditions (e.g., using POCl₃ or PBr₃). Ethyl ester formation can be achieved via nucleophilic acyl substitution, as seen in analogous pyrazine carboxylate syntheses . Key parameters include:
-
Catalyst : KOH or NaH for deprotonation.
-
Solvent : Absolute ethanol or THF for solubility.
-
Temperature : Reflux (70–80°C) to drive esterification.
-
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Condition Typical Range Impact on Yield/Purity Reaction Temperature 70–80°C Higher temps improve reaction rate but risk decomposition. Solvent Polarity Ethanol (polar) Enhances nucleophilic substitution efficiency. Catalyst Loading 1.2–1.5 equiv KOH Excess base minimizes side reactions.
Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethyl group (CH₂CH₃) shows a triplet (~1.3 ppm) and quartet (~4.3 ppm). Pyrazine ring protons are deshielded (8.5–9.5 ppm). Bromine and chlorine substituents cause distinct splitting patterns due to isotopic effects .
- IR : Ester carbonyl (C=O) appears at ~1700 cm⁻¹; pyrazine ring C-N stretches at ~1600 cm⁻¹.
- Contradiction Resolution : Compare with analogs like Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate (CAS 14340-25-1) to distinguish substituent effects .
Q. What purification techniques are effective for isolating this compound from complex mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures. Slow cooling minimizes co-crystallization of impurities.
- Column Chromatography : Silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.4 in 20% EA/hexane) .
- HPLC : Reverse-phase C18 column (acetonitrile/water) for high-purity isolation, especially if halogenated byproducts persist .
Advanced Research Questions
Q. How does the steric and electronic environment of the pyrazine ring influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The 6-bromo and 5-chloro substituents create distinct electronic environments:
-
Bromine : Higher leaving-group ability facilitates Pd-catalyzed coupling.
-
Chlorine : Electron-withdrawing effect activates adjacent positions for nucleophilic attack.
-
Steric Effects : The ethyl ester at position 2 may hinder coupling at position 6; use bulky ligands (e.g., XPhos) to mitigate steric congestion .
Substituent Electronic Effect Reactivity in Coupling 6-Bromo σ-withdrawing High (Pd⁰ oxidative addition) 5-Chloro σ/π-withdrawing Moderate (directs electrophiles)
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?
- Methodological Answer : Common issues include:
- Disorder : Halogen atoms (Br/Cl) may exhibit positional disorder. Use SHELXL’s PART instruction to model partial occupancy .
- Twinning : Twinned crystals (common in halogenated aromatics) require HKLF5 format data. SHELXD’s twin refinement tools (TWIN/BASF commands) improve structure solution .
- Data Quality : High-resolution data (>0.8 Å) is critical for resolving heavy-atom positions. Collect data at synchrotron sources if in-house diffractometers yield poor completeness .
Q. What computational methods predict the biological activity or reactivity of derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), leveraging the pyrazine core’s hydrogen-bonding capacity .
- MD Simulations : Assess solvation dynamics (e.g., in DMSO/water) to predict solubility and stability .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
